(-)-Frontalin

Descripción general

Descripción

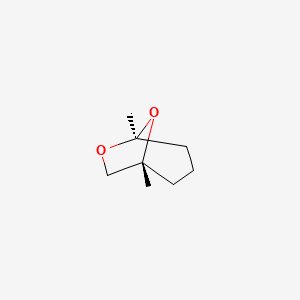

(-)-Frontalin, also known as this compound, is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ecological Role and Pheromone Function

Pheromone Production in Bark Beetles

(-)-Frontalin plays a critical role as an aggregation pheromone in several species of bark beetles, particularly within the genus Dendroctonus. It is synthesized through the mevalonate pathway, with male beetles producing it to attract females and facilitate mating and colonization of host trees. Research has shown that the production of this compound is regulated by juvenile hormones and varies depending on environmental conditions and genetic factors .

Case Study: Mountain Pine Beetle

In a study focusing on the mountain pine beetle (Dendroctonus ponderosae), researchers identified that the biosynthesis of this compound involves specific isoprenyl diphosphate synthases. The findings indicated that manipulation of these enzymes could enhance pheromone production, potentially improving pest management strategies .

Biopesticide Applications

Developing Biopesticides

Recent investigations into the biopesticide properties of this compound have revealed its potential utility in integrated pest management systems. As a natural pheromone, it can be employed to disrupt mating behaviors in pest populations, thereby reducing their numbers without the adverse effects associated with synthetic pesticides. Studies have confirmed that this compound does not pose significant risks to human health or non-target organisms .

Table 1: Summary of Biopesticide Properties of this compound

| Property | Description |

|---|---|

| Toxicity | Low toxicity to humans and non-target species |

| Environmental Fate | Biodegradable; minimal environmental impact |

| Efficacy | Effective in disrupting mating behaviors |

Potential Therapeutic Uses

Research on Non-Insect Applications

Interestingly, this compound has been explored for its potential applications beyond entomology. Studies suggest that it may function as a chemical signal in other species, including elephants, where it influences social behaviors related to reproduction . This cross-species functionality opens avenues for further research into its role in behavioral ecology.

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including asymmetric reduction techniques using Baker's yeast . Understanding these synthesis pathways is crucial for developing sustainable production methods that could support its use in agricultural practices.

Propiedades

Número CAS |

57917-96-1 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

(1R,5S)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m1/s1 |

Clave InChI |

AZWKCIZRVUVZPX-SFYZADRCSA-N |

SMILES |

CC12CCCC(O1)(OC2)C |

SMILES isomérico |

C[C@]12CCC[C@](O1)(OC2)C |

SMILES canónico |

CC12CCCC(O1)(OC2)C |

Key on ui other cas no. |

60478-96-8 |

Sinónimos |

frontalin |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.